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molecular formula C12H18O5 B8757761 Diethyl 2-oxocyclohexane-1,1-dicarboxylate CAS No. 2969-93-9

Diethyl 2-oxocyclohexane-1,1-dicarboxylate

Cat. No. B8757761
M. Wt: 242.27 g/mol
InChI Key: WFFNBDLXWJGXCK-UHFFFAOYSA-N
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Patent
US05098929

Procedure details

A tetrahydrofuran solution (30 ml) of ethylmagnesium bromide was prepared from bromoethane (7.05 g.) and magnesium (1.5 g.) The solution was cooled to 0° and 2-carbethoxycyclohexanone (10.0 g.) was added carefully. The reaction mixture was stirred at room temperature for 30 minutes and ethyl chloroformate (7.0 g.) was added dropwise, under nitrogen. A white precipitate developed. Sulphuric acid solution (80 ml, 1%) was added and the aqueous mixture was extracted with ether. The ether extracts were washed with dilute aqueous sodium hydrogen carbonate solution, water and then dried over anhydrous magnesium sulphate. The solvent was removed in vacuo. Distillation gave 2,2-dicarbethoxy-cyclohexanone (7.8 g.), a colourless oil, (b.pt. 98°-102° 0.9 mm.)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
7.05 g
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]CC.[Mg:4].[C:5]([CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=[O:16])([O:7][CH2:8][CH3:9])=[O:6].Cl[C:18]([O:20][CH2:21][CH3:22])=[O:19].S(=O)(=O)(O)O>O1CCCC1>[CH2:15]([Mg:4][Br:1])[CH3:10].[C:5]([C:10]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=[O:16])([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(OCC)C1C(CCCC1)=O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
7.05 g
Type
reactant
Smiles
BrCC
Name
Quantity
1.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with ether
WASH
Type
WASH
Details
The ether extracts were washed with dilute aqueous sodium hydrogen carbonate solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)[Mg]Br
Name
Type
product
Smiles
C(=O)(OCC)C1(C(CCCC1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 109.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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